3,5-Difluoro-4-methoxybenzimidamide
Description
Properties
Molecular Formula |
C8H8F2N2O |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
3,5-difluoro-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H3,11,12) |
InChI Key |
JMNUADHHNPYQON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxybenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-4-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3,5-difluoro-4-methoxybenzoic acid is converted to an imidamide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with ammonia (NH₃) or an amine to yield the imidamide.
Industrial Production Methods: Industrial production of 3,5-Difluoro-4-methoxybenzimidamide may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The imidamide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The imidamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3,5-Difluoro-4-methoxybenzimidamide can be obtained.
Oxidation Products: Oxidation can yield nitroso or nitro derivatives.
Reduction Products: Reduction can lead to the formation of amines or other reduced nitrogen-containing compounds.
Scientific Research Applications
3,5-Difluoro-4-methoxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The methoxy group can also contribute to the compound’s overall lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Key Observations:
Functional Groups :
- The amidine group in 3,5-Difluoro-4-methoxybenzimidamide is more basic than the amide groups in analogs like diflufenican or etobenzanid. This may enhance hydrogen-bonding interactions with biological targets, though it could also reduce metabolic stability compared to amides .
- The methoxy group at the 4-position is shared with N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide, which may improve solubility compared to purely halogenated analogs .
Substituent Effects :
- Fluorine : The 3,5-difluoro substitution in the target compound contrasts with the 2,4-difluoro pattern in diflufenican. Fluorine’s electron-withdrawing effects can modulate aromatic ring electron density, influencing binding to enzymes like acetolactate synthase (ALS) in herbicides .
- Chlorine vs. Fluorine : Dichloropyridinyl substituents (as in ) enhance lipophilicity but may increase environmental persistence compared to fluorinated analogs .
Theoretical Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
